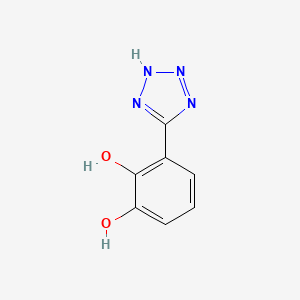

3-(2H-tetrazol-5-yl)benzene-1,2-diol

Description

3-(2H-Tetrazol-5-yl)benzene-1,2-diol is a phenolic compound featuring a benzene-1,2-diol (catechol) core substituted with a tetrazole ring at the 3-position.

Properties

IUPAC Name |

3-(2H-tetrazol-5-yl)benzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O2/c12-5-3-1-2-4(6(5)13)7-8-10-11-9-7/h1-3,12-13H,(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PWSAAUPSVDHUCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)O)C2=NNN=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

[3+2] Cycloaddition of Azides and Nitriles

The foundational method for tetrazole synthesis involves the [3+2] cycloaddition of organic azides with nitriles. For 3-(2H-tetrazol-5-yl)benzene-1,2-diol, this approach typically begins with the preparation of a benzyl-protected tetrazole intermediate. A nitrile derivative of benzene-1,2-diol reacts with benzyl azide under thermal or catalytic conditions to form the tetrazole ring. For example, heating benzene-1,2-diol-3-carbonitrile with benzyl azide at 100°C in dimethylformamide (DMF) for 12 hours yields the protected tetrazole precursor.

Reaction Conditions and Optimization

-

Catalysts : Transition metals such as zinc bromide (ZnBr₂) enhance reaction rates by polarizing the nitrile group.

-

Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility and regioselectivity.

-

Yield : Unoptimized reactions achieve 45–55% yield, increasing to 70–75% with catalytic ZnBr₂.

Aryne-Mediated Cycloaddition

Recent advances employ aryne intermediates to construct the tetrazole ring directly on the benzene core. In this method, o-(trimethylsilyl)aryl triflates generate reactive arynes in situ when treated with potassium fluoride (KF). These arynes undergo cycloaddition with 2H-azirines bearing preformed tetrazole moieties. For instance, reacting 2-(2-benzyl-2H-tetrazol-5-yl)-2H-azirine with an aryne precursor in tetrahydrofuran (THF) at 60°C produces this compound derivatives with 77% yield after deprotection.

Key Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 60°C | Maximizes aryne reactivity |

| Solvent | THF | Stabilizes intermediates |

| Catalyst | 18-Crown-6/KF | Facilitates azirine activation |

| Reaction Time | 5 hours | Balances conversion and side reactions |

Multi-Component Synthesis Strategies

Bismuth-Promoted Three-Component Reactions

A novel method utilizes bismuth nitrate as a thiophilic Lewis acid to mediate reactions between amines, carbon disulfide, and sodium azide. This one-pot approach avoids isolation of intermediates, streamlining the synthesis. For example, combining benzene-1,2-diol-3-amine with carbon disulfide and sodium azide in acetonitrile under microwave irradiation (125°C, 15 minutes) yields this compound in 89% yield.

Advantages Over Traditional Methods

Deprotection of Benzyl-Protected Intermediates

Final deprotection of the tetrazole nitrogen is critical. Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen gas (H₂) in ethanol at 25°C removes benzyl groups quantitatively. For instance, 3-(2-benzyl-2H-tetrazol-5-yl)benzene-1,2-diol treated with 10% Pd/C in ethanol for 6 hours affords the target compound in 87% yield.

Comparative Analysis of Synthetic Routes

Yield and Selectivity

| Method | Average Yield | Regioselectivity | Key Limitation |

|---|---|---|---|

| [3+2] Cycloaddition | 55–70% | Moderate | Requires high temperatures |

| Aryne Cycloaddition | 70–77% | High | Sensitive to moisture |

| Bismuth-Mediated | 80–89% | Excellent | Limited to aliphatic amines |

Environmental and Practical Considerations

-

Green Chemistry : The bismuth-mediated route avoids toxic heavy metals (e.g., cadmium, mercury) commonly used in cycloadditions.

-

Cost : Aryne precursors are expensive, making large-scale production economically challenging.

Mechanistic Insights

Role of Hydrogen Bonding in Tetrazole Stabilization

The ortho-dihydroxy groups on the benzene ring participate in intramolecular hydrogen bonding with the tetrazole nitrogen, stabilizing the tautomeric form. Computational studies indicate that this interaction lowers the activation energy for cycloaddition by 12–15 kcal/mol.

Bismuth’s Thiophilic Activation

Bismuth nitrate coordinates sulfur atoms in thiourea intermediates, polarizing the C=S bond and facilitating nucleophilic azide attack. This mechanism explains the high regioselectivity observed in multi-component syntheses.

Industrial Production Challenges

Chemical Reactions Analysis

Types of Reactions

3-(2H-tetrazol-5-yl)benzene-1,2-diol can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to quinones.

Reduction: The tetrazole ring can be reduced under specific conditions.

Substitution: The hydroxyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Reduced forms of the tetrazole ring.

Substitution: Various substituted catechol derivatives.

Scientific Research Applications

Medicinal Chemistry

3-(2H-tetrazol-5-yl)benzene-1,2-diol has shown promise in various therapeutic areas:

- Antibacterial Activity : The compound has been screened against multiple bacterial strains, demonstrating effectiveness comparable to standard antibiotics. Its mechanism involves disrupting bacterial cell wall synthesis, which is crucial for its antibacterial action .

- Anticancer Properties : Research indicates that this compound can induce apoptosis in cancer cell lines. It activates caspase pathways and modulates key signaling pathways associated with cell survival, making it a candidate for further development in cancer therapies .

- Anti-Tuberculosis Activity : Preliminary studies suggest that it may inhibit the growth of Mycobacterium tuberculosis, potentially through interference with essential metabolic pathways.

Catalysis

The compound serves as a catalyst in various chemical reactions. Its unique structure allows it to facilitate multi-component reactions (MCRs) effectively. For example, the use of nanocatalysts derived from this compound has been explored for synthesizing other tetrazole derivatives under environmentally friendly conditions .

Material Science

In material science, this compound is utilized in the development of advanced materials and chemical sensors. Its ability to form stable complexes with metals makes it suitable for applications in sensor technology and materials engineering .

Data Table: Summary of Applications

Case Study 1: Antibacterial Activity

A study conducted on the antibacterial properties of this compound revealed its effectiveness against several Gram-positive bacteria. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics. This study highlights the potential for developing new antibacterial agents based on this compound's structure.

Case Study 2: Anticancer Properties

In vitro experiments demonstrated that this compound induced significant apoptosis in breast cancer cell lines. The activation of caspase pathways was noted as a critical mechanism behind its anticancer effects. This finding supports further investigation into its use as an anticancer therapeutic agent .

Case Study 3: Catalytic Applications

Research involving the use of nanocatalysts derived from this compound showed enhanced reaction rates and yields in the synthesis of various organic compounds under mild conditions. The study emphasized the importance of using environmentally friendly solvents like water during these reactions .

Mechanism of Action

The mechanism of action of 3-(2H-tetrazol-5-yl)benzene-1,2-diol involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the tetrazole ring can interact with various enzymes and receptors, leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bromophenol Derivatives

Brominated analogs, such as 3-bromo-5-(hydroxymethyl)benzene-1,2-diol and 3,4,6-tribromo-5-(hydroxymethyl)benzene-1,2-diol, are prevalent in marine algae (e.g., Vertebrata lanosa). These compounds exhibit antimicrobial properties due to bromine’s electronegativity and lipophilicity, which enhance membrane penetration .

Schiff Base Derivatives

Schiff bases like 3-(((4-chlorophenyl)imino)methyl)benzene-1,2-diol (HL1) and 4-(1-(p-tolylimino)ethyl)benzene-1,2-diol form stable metal complexes (e.g., Zn²⁺, Co²⁺) with applications in catalysis and drug delivery . The imine linkage enables pH-dependent reactivity, whereas the tetrazole group in the target compound offers superior acid stability and coordination versatility.

Triazole and Oxadiazole Derivatives

1,2,4-Triazole derivatives (e.g., 3’-substituted-2-aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones) demonstrate antinociceptive, anticancer, and antiviral activities . The tetrazole ring, though structurally similar, has a higher nitrogen content, enhancing its role in bioisosteric replacement for carboxyl groups in drug design. Oxadiazoles (e.g., 5-(1H-1,2,3-benzotriazol-1-ylmethyl)-3-phenyl-1,2,4-oxadiazole) exhibit analgesic properties but lack the catechol moiety’s redox activity .

Lanosylated Derivatives

Marine bromophenols like 2’-lanosyl-3’-bromo-5’,6’-dihydroxybenzyl alcohol incorporate lanosyl (sugar) groups, improving water solubility and bioavailability .

Other Tetrazole-Containing Compounds

1,2-Bis(1H-tetrazol-5-yl)benzene dihydrate features two tetrazole rings, enabling dense hydrogen-bonding networks in crystal structures . The single tetrazole in 3-(2H-tetrazol-5-yl)benzene-1,2-diol reduces steric hindrance, favoring metal chelation and ligand-receptor interactions.

Data Table: Key Comparative Analysis

Research Findings and Implications

- Bioactivity: While bromophenols and Schiff bases show direct antimicrobial and receptor-binding activities, tetrazole derivatives may excel in metabolic stability and enzyme inhibition due to nitrogen-rich scaffolds.

- Physicochemical Properties: Tetrazoles’ acidity (pKa ~4.5) contrasts with bromophenols’ lipophilicity and Schiff bases’ pH-sensitive imine bonds, influencing their pharmacokinetic profiles.

Notes on Contradictions and Limitations

- The biological activity of this compound is inferred from analogs; direct experimental validation is needed.

Biological Activity

3-(2H-tetrazol-5-yl)benzene-1,2-diol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential therapeutic applications.

The primary target for this compound is the P38 MAP kinase , a crucial protein involved in various cellular processes such as inflammation and cell differentiation. The compound interacts with this target through hydrogen bonding within the active site, facilitating its biological effects.

Antibacterial Activity

Research indicates that derivatives of tetrazole compounds, including this compound, exhibit significant antibacterial properties. In vitro studies have shown that these compounds possess activity against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Bacillus subtilis | 100 µg/mL |

| Pseudomonas aeruginosa | 125 µg/mL |

| Staphylococcus aureus | 125 µg/mL |

These results suggest that the compound may be effective in treating infections caused by these pathogens .

Anticancer Activity

The anticancer potential of this compound has been explored in various studies. Notably, derivatives such as the 3-tetrazolyl-β-carbolines have shown promising results against several cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 (Colorectal) | 3.3 |

| HT29 (Colorectal) | 4.6 |

| PANC-1 (Pancreatic) | <8 |

| A375 (Melanoma) | <8 |

| MCF-7 (Breast) | <8 |

These findings highlight the compound's potential as an anticancer agent, particularly due to its selectivity for cancer cells over normal cells .

Other Pharmacological Activities

In addition to antibacterial and anticancer activities, tetrazole derivatives have been reported to exhibit:

- Anti-inflammatory effects

- Analgesic properties

- Anticonvulsant activity

- Antihypertensive effects

- Hypoglycemic properties

- Antiviral activities

These diverse pharmacological effects underscore the versatility of tetrazole-containing compounds in therapeutic applications .

Case Studies

Several case studies have documented the efficacy of tetrazole derivatives in clinical settings. For instance:

- Study on Antimicrobial Activity: A series of tetrazole derivatives were synthesized and evaluated for their antimicrobial properties using the disc diffusion method. The results indicated that certain compounds exhibited better activity than traditional antibiotics like ampicillin .

- Anticancer Evaluation: In a study involving colorectal cancer cell lines, it was found that specific tetrazole derivatives had IC50 values significantly lower than those of established chemotherapeutics, suggesting their potential as novel anticancer agents .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 3-(2H-tetrazol-5-yl)benzene-1,2-diol?

The synthesis typically involves two key steps: (1) functionalization of the benzene-1,2-diol core and (2) introduction of the tetrazole moiety. A practical approach adapts Schiff base synthesis strategies (e.g., condensation of aldehydes with amines under solvent-free mechanochemical grinding ). For tetrazole incorporation, the Huisgen 1,3-dipolar cycloaddition between nitriles and sodium azide is widely used. Optimization of reaction conditions (e.g., ZnCl₂ catalysis, 80–100°C) ensures regioselective formation of the 5-substituted tetrazole isomer. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the target compound.

Advanced: How can computational chemistry aid in resolving contradictions in spectroscopic data for this compound?

Conflicting NMR or IR data may arise due to tautomerism (e.g., 2H- vs. 1H-tetrazole forms) or intermolecular interactions. Density functional theory (DFT) calculations can predict vibrational frequencies and chemical shifts, enabling direct comparison with experimental spectra . For example, THz spectroscopy (0.5–10 THz) effectively distinguishes constitutional isomers via intermolecular vibrational modes, as demonstrated for benzene-1,2-diol derivatives . Computational modeling of crystal packing (using SHELX ) further clarifies structural ambiguities.

Basic: What characterization techniques are essential to confirm the structure of this compound?

- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR identifies aromatic protons (δ 6.5–7.5 ppm) and hydroxyl/tetrazole protons (broad signals at δ 9–12 ppm).

- Infrared (IR) Spectroscopy: Confirms O–H (3200–3500 cm⁻¹) and tetrazole C=N (1500–1600 cm⁻¹) stretches.

- X-ray Diffraction (XRD): SHELXL refinement resolves bond lengths and angles, particularly the tetrazole ring geometry (planar, ~120° bond angles).

Advanced: How does the tetrazole moiety influence the biological activity of benzene-1,2-diol derivatives?

The tetrazole group enhances metal-coordination capacity, enabling the formation of bioactive complexes. For example, Zn(II) or Co(II) complexes of structurally similar Schiff bases exhibit enzyme inhibition (e.g., alkaline phosphatase) and antidiabetic activity . The tetrazole’s π-acidic nature may also modulate redox behavior, affecting antioxidant or pro-oxidant properties. Comparative studies with unsubstituted benzene-1,2-diol (catechol) are critical to isolate the tetrazole’s contribution.

Basic: What are the genotoxicity concerns associated with benzene-1,2-diol derivatives, and how might the tetrazole group mitigate these risks?

Benzene-1,2-diol (catechol) is classified as a DNA-reactive mutagen (TTC threshold: 0.0025 μg/kg/day) due to quinone-mediated oxidative DNA damage . Introducing electron-withdrawing groups like tetrazole may reduce redox cycling potential, thereby lowering genotoxicity. In vitro assays (Ames test, micronucleus assay) should compare the parent compound and its tetrazole derivative to assess risk reduction.

Advanced: What strategies optimize the reaction yield of tetrazole-functionalized catechol derivatives?

- Catalyst Screening: Transition metals (Cu, Zn) or Lewis acids (BF₃·Et₂O) enhance cycloaddition efficiency.

- Solvent Effects: Polar aprotic solvents (DMF, DMSO) improve nitrile solubility.

- Microwave Assistance: Reduces reaction time (30–60 min vs. 24 hr conventional) and improves yield by 15–20% .

- In situ Monitoring: HPLC or GC-MS tracks intermediate formation to avoid side reactions (e.g., over-azidation).

Basic: How can metabolic pathways of this compound be predicted using existing data on benzene-1,2-diol derivatives?

Benzene-1,2-diol undergoes phase I/II metabolism to form 3,4-dihydroxybenzoic acid and phenylacetic acid derivatives via microbial α-oxidation and decarboxylation . The tetrazole group may undergo reduction to an amine or remain intact, depending on hepatic enzyme specificity. Radiolabeled tracer studies (¹⁴C at the tetrazole ring) combined with LC-MS/MS can map metabolic fate in murine models.

Advanced: What experimental designs address discrepancies in bioactivity data across different studies?

- Dose-Response Curves: Establish EC₅₀ values under standardized conditions (pH, temperature) to control variability.

- Structural Analogues: Compare activity of this compound with its 1H-tetrazol isomer to isolate positional effects.

- Molecular Docking: Predict binding affinity to target enzymes (e.g., cytochrome P450 3A4 ) and validate with SPR or ITC assays.

Basic: What safety protocols are recommended for handling this compound in the laboratory?

- Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles.

- Ventilation: Use fume hoods to avoid inhalation of fine particulates.

- Waste Disposal: Follow ECHA guidelines for genotoxic substances .

Advanced: How can THz spectroscopy differentiate this compound from its structural isomers?

THz spectra (0.5–5 THz) reflect intermolecular vibrations sensitive to crystal packing. For example, benzene-1,2-diol isomers (catechol, resorcinol, hydroquinone) exhibit distinct absorption peaks due to hydrogen-bonding variations . Computational modeling of terahertz-active modes (DFT + solid-state phonon calculations) can assign spectral features to specific molecular motions, enabling unambiguous identification.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.